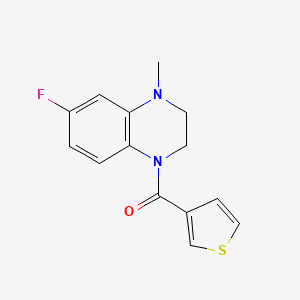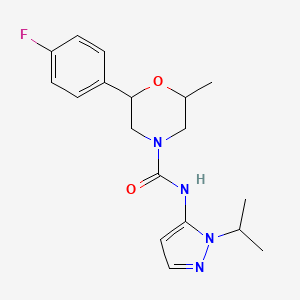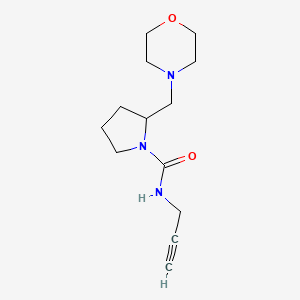
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide, also known as DPI, is a synthetic compound that has been widely used in scientific research. DPI belongs to the class of azepane carboxamides and is known for its potent inhibitory effects on various enzymes and biological processes.
Wirkmechanismus
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide exerts its inhibitory effects on enzymes and biological processes by binding to their active sites or allosteric sites. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to inhibit NADPH oxidase by binding to the flavin adenine dinucleotide (FAD) site, which is essential for the enzyme's activity. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide also inhibits PKC by binding to the enzyme's regulatory domain, which is involved in the enzyme's activation.
Biochemical and physiological effects:
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to have various biochemical and physiological effects. By inhibiting NADPH oxidase, 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide reduces oxidative stress and inflammation in various cell types. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has also been shown to affect cell proliferation, differentiation, and apoptosis by inhibiting PKC. In addition, 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to affect the activity of various ion channels, including calcium channels and potassium channels.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has several advantages for lab experiments. It is a potent inhibitor of various enzymes and biological processes, making it a valuable tool for investigating their roles in various cellular processes. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide is also relatively stable and has a long shelf life, making it easy to store and use. However, 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide also has some limitations. It can be toxic to cells at high concentrations, and its inhibitory effects can be non-specific, affecting other enzymes and biological processes.
Zukünftige Richtungen
There are several future directions for the use of 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide in scientific research. One area of interest is the role of 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to reduce oxidative stress and inflammation in the brain, making it a potential therapeutic agent for these diseases. Another area of interest is the use of 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide in cancer research. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to affect cell proliferation and apoptosis, making it a potential anti-cancer agent. Finally, the development of new 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide analogs with improved specificity and potency could lead to new applications in scientific research.
Synthesemethoden
The synthesis of 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide involves the reaction of 2,6-dimethylpyrazine with 3-aminopropan-1-ol, followed by the reaction with 2-propan-2-yl-3H-pyrazol-3-one. The resulting product is then subjected to carboxylic acid activation and coupling with 1-azepanamine, leading to the formation of 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide. The synthesis of 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been optimized over the years, resulting in high yields and purity.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been widely used in scientific research to investigate the role of various enzymes and biological processes. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide is a potent inhibitor of NADPH oxidase, an enzyme that is involved in the production of reactive oxygen species (ROS). By inhibiting NADPH oxidase, 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to reduce oxidative stress in various cell types. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has also been used to study the role of protein kinase C (PKC) in various signaling pathways. By inhibiting PKC, 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to affect cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-11(2)19-14(8-9-16-19)17-15(20)18-10-12(3)6-5-7-13(18)4/h8-9,11-13H,5-7,10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZNRVYOJZPIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N(C1)C(=O)NC2=CC=NN2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7591296.png)
![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)


![N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B7591337.png)
![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)


